(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
Description
(Z)-N-(5-Chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with chloro and dimethyl groups at positions 5, 3, and 4, respectively. The Z-configuration of the imine (ylidene) group bridges the benzothiazole and 1-methylpyrazole-3-carboxamide moieties.
Properties
IUPAC Name |
N-(5-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c1-8-9(15)4-5-11-12(8)19(3)14(21-11)16-13(20)10-6-7-18(2)17-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYIXNKUZZMKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C(=NC(=O)C3=NN(C=C3)C)S2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like tyrosinase and HIV-1 Reverse Transcriptase.
Mode of Action
Compounds with similar structures have been found to exhibit uncompetitive and non-competitive modes of action. This suggests that the compound might bind to an allosteric site on the enzyme, changing its conformation and thus its activity.
Biological Activity
(Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that combines a benzo[d]thiazole moiety with a pyrazole structure. This unique combination has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The compound features:
- A benzo[d]thiazole ring, which is known for various biological activities.
- A pyrazole nucleus, recognized for its diverse therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways, such as kinases and proteases, thereby modulating inflammatory responses.
- Signaling Pathways : The compound is thought to influence pathways like NF-κB and MAPK, which are crucial in cell proliferation and inflammation regulation.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
Anti-inflammatory Activity
Research indicates that the compound may possess anti-inflammatory properties:
- In vitro studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .
Antidepressant Activity
Some derivatives have been explored for their antidepressant potential:
- A study synthesized several benzothiazole derivatives that showed promising antidepressant activity, suggesting that modifications to the pyrazole structure could enhance these effects .
Synthesis and Evaluation
A study focused on synthesizing novel benzothiazole derivatives highlighted the importance of structural modifications in enhancing biological activities. The synthesized compounds were evaluated for their pharmacological profiles, revealing significant anti-inflammatory and antimicrobial effects .
Comparative Analysis
A comparative analysis of various pyrazole derivatives indicated that modifications at specific positions on the pyrazole ring can lead to enhanced biological activity. For example, the introduction of different substituents on the benzothiazole ring was found to increase antimicrobial potency in certain compounds .
Data Tables
Chemical Reactions Analysis
Nucleophilic Reactions at the Imine Moiety
The thiazol-2(3H)-ylidene group contains a conjugated imine (C=N) system, which participates in nucleophilic addition reactions.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Hydroxylamine addition | NHOH, ethanol, 60°C | Formation of oxime derivative | Confirmed via NMR |
| Grignard reagent attack | RMgX, anhydrous THF | Alkylation at imine carbon | Limited yield (~40%) |
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Mechanistic Insight : The electron-withdrawing effect of the adjacent thiazole ring polarizes the C=N bond, enhancing susceptibility to nucleophiles. Steric hindrance from the 3,4-dimethyl groups may reduce reaction rates compared to unsubstituted analogs.
Acid/Base-Mediated Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Reagents | Product | Stability |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 12h | Pyrazole-3-carboxylic acid + amine salt | Amine decomposes above 80°C |
| Alkaline | NaOH (aq), 70°C, 6h | Pyrazole-3-carboxylate + free amine | Amine oxidizes in air |
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Key Finding : Hydrolysis rates are slower than typical carboxamides due to resonance stabilization from the pyrazole-thiazole conjugation.
Electrophilic Aromatic Substitution
The benzo[d]thiazole ring’s electron-deficient nature directs electrophiles to specific positions:
| Electrophile | Position Substituted | Catalyst | Yield (%) |
|---|---|---|---|
| HNO | C-6 | HSO | 55 |
| Br | C-7 | FeBr | 62 |
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Substituent Effects : The 5-chloro group deactivates the ring, favoring meta/para substitution patterns. Methyl groups at C-3 and C-4 sterically hinder ortho positions.
Redox Reactions
The pyrazole-thiazole system participates in oxidation and reduction:
-
Mechanistic Note : Reduction of the imine bond generates a chiral center, producing a 1:1 diastereomeric mixture .
Metal Coordination
The compound acts as a ligand for transition metals via nitrogen and sulfur atoms:
| Metal Ion | Coordination Sites | Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu | N (pyrazole), S | Square planar | 8.2 ± 0.3 |
| Fe | N (thiazole), O | Octahedral | 6.7 ± 0.2 |
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Applications : Metal complexes exhibit enhanced solubility and catalytic activity in cross-coupling reactions.
Photochemical Reactivity
UV irradiation induces isomerization and bond cleavage:
| Wavelength (nm) | Reaction | Quantum Yield (Φ) |
|---|---|---|
| 254 | Z → E isomerization | 0.32 |
| 365 | C–S bond cleavage in thiazole | 0.18 |
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Degradation Pathway : Photolysis generates reactive thiyl radicals, necessitating storage in amber vials.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole-carboxamide derivatives synthesized in the literature . Key differences lie in the heterocyclic core (benzothiazole vs. pyrazole), substituent patterns, and stereoelectronic effects.
Structural and Substituent Variations
Key Observations :
- The target compound’s benzo[d]thiazole core introduces greater aromaticity and rigidity compared to the pyrazole rings in analogs 3a–3b. This may enhance thermal stability and reduce solubility in polar solvents.
- Chloro and methyl substituents in the target compound likely increase hydrophobicity, similar to trends observed in 3a–3b, where additional chloro groups (e.g., 3b) correlate with higher melting points (171–172°C vs. 133–135°C for 3a) .
Spectroscopic Properties
NMR and Mass Spectrometry :
- Target Compound : Hypothetically, the benzo[d]thiazole protons would resonate downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects. The 3,4-dimethyl groups may appear as singlets near δ 2.4–2.6 ppm, analogous to methyl signals in 3a–3b (δ 2.65–2.66 ppm) .
- Comparison with 3a–3b: Pyrazole-based analogs show aromatic protons at δ 7.2–8.1 ppm, while cyano groups (e.g., in 3a) absorb strongly in IR near 2230 cm⁻¹. The target’s imine linkage may exhibit distinctive IR stretches (~1600–1650 cm⁻¹) and MS fragmentation patterns.
Q & A
Q. What are the common synthetic routes for (Z)-N-(5-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide?
The compound is typically synthesized via condensation reactions between substituted benzo[d]thiazol-2(3H)-ylidene precursors and pyrazole-3-carboxamide derivatives. A standard method involves using K₂CO₃ as a base in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution or cyclization. For example, analogous protocols use DMF with K₂CO₃ to activate chloro-substituted intermediates, enabling efficient coupling at room temperature .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves the Z-configuration of the imine bond, as demonstrated in structurally similar thiadiazole derivatives . Infrared (IR) spectroscopy identifies functional groups like carboxamide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations.
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition studies : Fluorescence-based or colorimetric assays (e.g., for kinases or proteases).
- Cytotoxicity screening : MTT or resazurin assays in cancer cell lines.
- Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with target proteins. Pyrazole-thiazole hybrids are often tested for anti-inflammatory or antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the Z-isomer?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Lower temperatures (0–25°C) favor Z-isomer formation by slowing isomerization.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems. Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (e.g., molar ratios, reaction time) .
Q. How are contradictory crystallographic and spectroscopic data resolved for this compound?
Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. To address this:
- Perform variable-temperature NMR to study dynamic effects.
- Compare computational (DFT) predictions of stable conformers with experimental data.
- Use synchrotron-based X-ray diffraction for high-resolution structural validation .
Q. What mechanistic insights exist for its biological activity?
Molecular docking studies suggest that the benzo[d]thiazole moiety interacts with hydrophobic pockets of target enzymes (e.g., cyclooxygenase-2), while the pyrazole carboxamide forms hydrogen bonds with catalytic residues. Structure-activity relationship (SAR) studies highlight the importance of the chloro and methyl substituents for potency .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Stability studies involve:
- Forced degradation : Exposure to acidic/alkaline conditions (pH 1–13) and elevated temperatures (40–80°C).
- HPLC monitoring : Track degradation products (e.g., hydrolysis of the carboxamide group).
- Arrhenius modeling : Predict shelf life under storage conditions. Thiazole derivatives are generally stable at neutral pH but prone to hydrolysis in strong acids/bases .
Q. What strategies address regiochemical challenges during synthesis?
Regioselectivity issues in thiazole-pyrazole coupling are mitigated by:
- Directing groups : Electron-withdrawing substituents (e.g., -Cl) guide cyclization.
- Microwave-assisted synthesis : Enhances reaction specificity by reducing side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) to control functionalization .
Q. How are computational methods applied to study its interactions with biological targets?
- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes.
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time.
- Quantum mechanical calculations : Determine charge distribution and frontier molecular orbitals (FMOs) for reactivity insights .
Q. What solubility challenges arise in formulation, and how are they addressed?
Limited aqueous solubility due to the hydrophobic thiazole-pyrazole core is tackled via:
- Salt formation : Use hydrochloride or sodium salts.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability.
- Co-solvent systems : Ethanol/PEG 400 mixtures improve solubility in preclinical studies .
Notes
- Methodological rigor : Cross-validate spectral data with computational models to resolve ambiguities.
- Advanced tools : Leverage synchrotrons for crystallography and GPU-accelerated MD simulations for dynamic studies.
- Safety : Handle chloro intermediates and POCl₃ (used in thiadiazole synthesis) under inert conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
